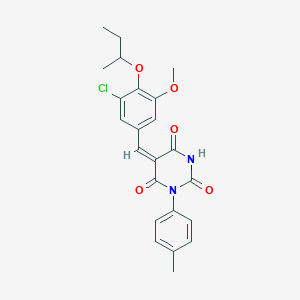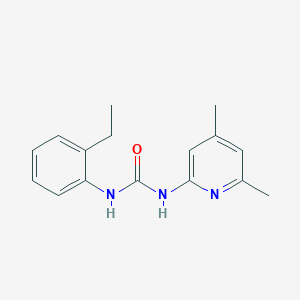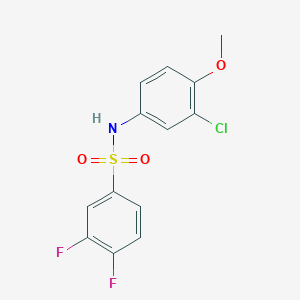
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide, also known as CMMP, is a chemical compound with the molecular formula C12H14N2O2. It is a white solid and has been studied extensively for its potential applications in scientific research.
作用機序
The mechanism of action of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide involves the inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to an increase in insulin sensitivity. N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide binds to the active site of PTP1B and inhibits its activity, resulting in an increase in insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide are related to its inhibition of PTP1B. In animal studies, N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide has been shown to increase insulin sensitivity, leading to a decrease in blood glucose levels. It has also been shown to improve glucose tolerance and insulin secretion in diabetic animals.
実験室実験の利点と制限
One advantage of using N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its specificity for PTP1B. It does not inhibit other protein tyrosine phosphatases, making it a useful tool for studying the role of PTP1B in insulin signaling. One limitation of using N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide. One area of research is the development of more potent and selective inhibitors of PTP1B. Another area of research is the investigation of the effects of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide on other signaling pathways in addition to insulin signaling. Additionally, the potential therapeutic applications of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide for the treatment of type 2 diabetes and other metabolic disorders should be explored further.
Conclusion:
In conclusion, N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide is a promising compound for scientific research due to its potential applications in the study of insulin signaling and its inhibition of PTP1B. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Further research on N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide and its potential therapeutic applications is necessary to fully understand its potential in the field of scientific research.
合成法
The synthesis method of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 3-(4-methoxyphenyl)propanoic acid with cyanogen bromide in the presence of triethylamine. This reaction results in the formation of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide as a white solid. The yield of this reaction is approximately 70% and the purity of the compound can be increased through recrystallization.
科学的研究の応用
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential applications in scientific research. It is known to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This inhibition can lead to an increase in insulin sensitivity, making N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide a potential treatment for type 2 diabetes.
特性
IUPAC Name |
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13/h2-3,5-6H,4,7,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNIIIKIQHRDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)
![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)


![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)

![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)

![N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
![methyl 2-{2,4-dioxo-5-[2-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5313590.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5313594.png)

![diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)